Montipyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

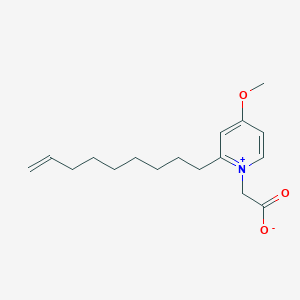

Montipyridine is a complex organic compound with a unique structure that includes a pyridinium ion, a methoxy group, and a non-8-enyl chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Montipyridine typically involves a series of organic reactions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a non-8-enyl halide in the presence of a base to form the pyridinium ion. The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide. The final step involves the esterification of the pyridinium ion with acetic acid or its derivatives under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

化学反应分析

Types of Reactions

Montipyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyridinium ion can be reduced to a pyridine derivative.

Substitution: The non-8-enyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of substituted non-8-enyl derivatives.

科学研究应用

Montipyridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Montipyridine involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxy group and non-8-enyl chain can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.

相似化合物的比较

Montipyridine can be compared with other similar compounds, such as:

2-(4-Methoxy-2-nonylpyridin-1-ium-1-yl)acetate: Lacks the double bond in the non-8-enyl chain.

2-(4-Hydroxy-2-non-8-enylpyridin-1-ium-1-yl)acetate: Contains a hydroxyl group instead of a methoxy group.

2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)propionate: Contains a propionate ester instead of an acetate ester.

These compounds share similar structural features but differ in their functional groups and chain length, which can affect their chemical reactivity and biological activity.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Montipyridine derivatives for reproducibility?

- Methodological Answer : Begin by systematically varying reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) in small-scale trials. Use Design of Experiments (DoE) to identify critical factors influencing yield and purity. Document reaction conditions, purification steps (e.g., column chromatography gradients), and spectroscopic validation (e.g., NMR, HRMS) in a standardized protocol . For novel derivatives, include elemental analysis and comparative spectral data with known analogs to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Combine spectroscopic methods (e.g., 1H/13C NMR, FT-IR, Raman) with X-ray crystallography for unambiguous structural confirmation. For electronic properties, employ UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior. Cross-validate results with computational methods (e.g., DFT calculations) to correlate experimental observations with theoretical models .

Q. How should experimental protocols be designed to ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to the "Experimental" section guidelines in journals like the Beilstein Journal of Organic Chemistry:

- Provide exact molar ratios, solvent grades, and equipment specifications.

- Include step-by-step workflows for synthesis and purification.

- For known compounds, cite literature precedents; for new derivatives, report melting points, Rf values, and spectral artifacts .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity studies be resolved?

- Methodological Answer : Apply triangulation by repeating assays across multiple cell lines or in vivo models. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct effects from off-target interactions. Document batch-to-batch variability in compound purity as a potential confounding factor .

Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action?

- Methodological Answer : Integrate quantitative data (e.g., IC50 values from dose-response curves) with qualitative insights from molecular dynamics simulations or transcriptomic profiling. Use a convergent parallel design: analyze datasets independently, then merge findings to identify consensus mechanisms. Ensure alignment between research questions and methodological tools (e.g., using PICO/FINER frameworks) .

Q. How can researchers validate hypothesized reaction pathways in this compound synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., 13C or 2H) to track bond formation/cleavage sites. Use kinetic studies (e.g., variable-temperature NMR) to infer intermediate states. Compare experimental activation energies with computational transition-state models to validate mechanistic proposals .

Q. What strategies mitigate this compound’s instability in aqueous environments during pharmacological assays?

- Methodological Answer : Conduct accelerated stability studies under varying pH and temperature conditions. Use TGA/DSC to identify degradation thresholds. Formulate with co-solvents (e.g., DMSO-water mixtures) or encapsulation (e.g., liposomes) to enhance solubility and stability. Monitor degradation products via LC-MS and adjust storage protocols accordingly .

Q. How can synergistic effects between this compound and co-administered therapeutics be systematically evaluated?

- Methodological Answer : Use combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices. Pair with transcriptomic or proteomic analyses to identify pathways modulated by combination therapy. Validate findings in 3D cell cultures or organoids to approximate in vivo complexity .

Q. What frameworks ensure ethical and rigorous data sharing in this compound research?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Archive raw spectral data, chromatograms, and assay results in repositories like Zenodo or Figshare.

- Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions.

- Obtain informed consent for human-derived data and adhere to institutional review board (IRB) protocols .

Q. How should peer-reviewed journals assess methodological rigor in this compound studies?

- Methodological Answer : Journals should mandate:

- Full disclosure of synthetic procedures, including failed attempts.

- Raw data submission for critical claims (e.g., bioactivity, crystallography).

- Adherence to ARRIVE or MIAME guidelines for preclinical/omics studies.

- Conflict-of-interest declarations and replication checklists .

属性

分子式 |

C17H25NO3 |

|---|---|

分子量 |

291.4 g/mol |

IUPAC 名称 |

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate |

InChI |

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3 |

InChI 键 |

ZIWFPGDHJIFGNS-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C |

同义词 |

montipyridine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。